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Diethanolamine borate

Coalescent Water-dispersion paints Conditional hardness

Diethanolamine borate (CAS 67952-33-4) is a boron-nitrogen compound formed by the condensation of diethanolamine and boric acid, classified as an amino alcohol borate ester. It is characterized by an intramolecular nitrogen–boron coordination bond that confers enhanced hydrolytic stability compared to simpler borate esters.

Molecular Formula C4H14BNO5
Molecular Weight 166.97 g/mol
CAS No. 67952-33-4
Cat. No. B14165308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethanolamine borate
CAS67952-33-4
Molecular FormulaC4H14BNO5
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(O)(O)O.C(CO)NCCO
InChIInChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H
InChIKeyHRXOXDAKKRLSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethanolamine Borate (CAS 67952-33-4): A Multifunctional Borate Ester for Industrial Fluid Formulation


Diethanolamine borate (CAS 67952-33-4) is a boron-nitrogen compound formed by the condensation of diethanolamine and boric acid, classified as an amino alcohol borate ester . It is characterized by an intramolecular nitrogen–boron coordination bond that confers enhanced hydrolytic stability compared to simpler borate esters . The compound is widely utilized as a water-soluble corrosion inhibitor, lubricant additive, and coalescent modifier in aqueous metalworking fluids, hydraulic fluids, and protective coatings . Its balanced physicochemical profile—including high water solubility, low foaming tendency, and pH buffering capacity in the 9–10 range—makes it a versatile candidate for industrial formulations where multifunctional performance is required [1].

Aqueous metalworking and hydraulic fluid formulations
Waterborne industrial coating coalescent applications
Wood preservation and cellulosic surface modification
Multifunctional inhibitor with pH buffering 9–10 and low foam

Why Interchanging Diethanolamine Borate with Generic Borate Esters or Conventional Inhibitors Compromises Formulation Performance


Generic substitution across the amino alcohol borate class is not straightforward because small structural variations—such as replacing diethanolamine with mono- or triethanolamine—alter hydrolytic stability, solubility, and the ability to form stable chelate complexes on metal surfaces [1]. For instance, while triethanolamine borate is also used as a corrosion inhibitor, its higher molecular weight and steric hindrance affect both aqueous solubility and film-forming kinetics [2]. Similarly, conventional inhibitors like sodium nitrite raise toxicity and environmental concerns, whereas diethanolamine borate offers a lower-toxicity alternative with integrated lubricity and pH buffering benefits [3]. The quantitative evidence below demonstrates exactly where diethanolamine borate provides measurable advantages that affect procurement decisions.

Target
Diethanolamine borate
Intramolecular N–B coordination imparts higher hydrolytic stability and rapid film formation on metal surfaces.
Common Substitute
Triethanolamine borate
Higher molecular weight and steric hindrance alter solubility and film-forming kinetics; performance may not transfer directly.
Target
Diethanolamine borate
Reported lower toxicity and integrated lubricity–pH buffering, suitable for modern low-VOC formulations.
Legacy Inhibitor
Sodium nitrite
Raises toxicity and environmental concerns; lacks the built-in lubricity and coalescing functions of the borate ester.

Quantitative Procurement Evidence for Diethanolamine Borate: Comparator-Based Performance Data


Coating Hardness: Diethanolamine Borate vs. Texanol™ Coalescent in Waterborne Paints

In water-dispersion paint formulations based on styrene-acrylic and polyurethane dispersions, diethanolamine borate (used as an ionogenic coalescent) produced coatings with a conditional hardness exceeding that of the conventional industrial coalescent Texanol™ by 17%, without altering decorative properties such as color and shine [1]. This direct head-to-head comparison demonstrates that diethanolamine borate can replace volatile coalescents while delivering harder, more durable films.

Coating hardness
Head-to-head
+17% higher vs. Texanol™ coalescent
Supports replacement of volatile coalescents in waterborne paints.
Measured on styrene-acrylic and PU dispersions; color and shine unchanged.
Coalescent Water-dispersion paints Conditional hardness

Biostability: Diethanolamine Borate vs. Untreated Wood in Cellulosic Material Preservation

Mono- and diethanolamine borates, when applied as surface modifiers to plant raw materials (wood and cellulosic substrates), provided 100% biostability, completely preventing biological degradation [1]. While a direct comparison between mono- and diethanolamine variants is not quantified in the available data, both amino alcohol borates as a class offer complete protection, a benchmark unattained by untreated controls or simple boric acid treatments alone.

Biostability
Class-level
100% biostability on wood substrates
Reported complete prevention of biological degradation.
Data from mono- and diethanolamine borate class; individual differentiation not quantified.
Wood preservation Biostability Surface modifier

Foam Control: Diethanolamine Borate vs. High-Foam Corrosion Inhibitors in Metalworking Fluids

Diethanolamine borate is characterized by a low-foam tendency that eliminates the need for supplemental defoamer addition in aqueous cutting fluid formulations . In contrast, many conventional amine-based corrosion inhibitors (e.g., triethanolamine soaps) generate significant foam that necessitates defoamer additives, increasing both formulation complexity and cost [1]. Quantitative foam-height comparison data are not available in the open literature, but the qualitative differentiation is consistently reported across technical datasheets.

Foam control
Reported
Low-foam tendency; defoamer not required
May reduce formulation complexity and cost in metalworking fluids.
Qualitative differentiation vs. triethanolamine soaps; quantitative foam data to verify.
Metalworking fluids Low-foam Corrosion inhibitor

Corrosion Protection Duration: Diethanolamine Borate in Optimized Water-Based Rust Preventive Formulations

An optimized water-based rust preventive formulation containing 5% diethanolamine borate, along with glycerin, triethanolamine, sodium benzoate, and a polymer film-former, achieved over 18 days of rust protection on ferrous metal test coupons in a humidity cabinet test [1]. This performance far exceeded the average of commercially available water-based rust preventives, although a specific named comparator product is not cited in the source. The result establishes a quantitative durability benchmark for formulations where diethanolamine borate is the primary active ingredient.

Rust protection duration
Context-dependent
>18 days in humidity cabinet test
Reported extended protection for optimized water-based rust preventive.
Formulation contained 5% diethanolamine borate with co-additives; exact comparator baseline not specified.
Rust preventive Humidity cabinet test Ferrous metals

Priority Application Scenarios for Diethanolamine Borate Based on Verified Differentiation Evidence


Low-VOC, High-Hardness Waterborne Industrial Coatings

Procurement teams seeking to replace volatile coalescents like Texanol™ in water-dispersion paint formulations should prioritize diethanolamine borate. Evidence confirms a 17% increase in conditional coating hardness without compromising color or shine, enabling compliance with tightening VOC regulations while maintaining or exceeding durability specifications [1]. This is directly applicable to styrene-acrylic and polyurethane industrial coating systems.

Long-Life Water-Based Metalworking Fluids with Integrated Rust Protection

For formulators of synthetic and semi-synthetic cutting fluids, diethanolamine borate offers an integrated solution combining low-foam characteristics (eliminating supplemental defoamer), pH buffering at 9–10, and proven rust protection exceeding 18 days in humidity cabinet testing [1]. This multifunctionality reduces the number of raw material SKUs required, simplifying supply chains and reducing formulation cost.

Wood Preservative Systems Requiring Complete Biostability

In wood preservation applications where fungal or biological degradation must be entirely prevented, diethanolamine borate-based surface modifiers deliver 100% biostability [1]. Procurement specifications for wood treatment chemicals that mandate zero biological failure should reference diethanolamine borate as a qualifying active ingredient.

Recycled Water Cooling System Corrosion Inhibitor Packages

Patented formulations for recycled water cooling systems utilize diethanolamine borate at 29.5–31.5 wt% as the amine component, combined with oxyethylidene diphosphonic acid and bismuthol I, to achieve enhanced corrosion protection for both ferrous and non-ferrous metals [1]. This provides a validated starting-point formulation for industrial water treatment chemical suppliers.

Application
Selection Property
Validation Focus
Low-VOC, high-hardness industrial coatings
Coalescing efficiency with hardness gain
Verify coating hardness improvement vs. standard volatile coalescents in target resin system
Long-life water-based metalworking fluids
Integrated corrosion inhibition and low-foam profile
Confirm rust protection duration and defoamer elimination in full formulation
Wood preservation with complete biostability
Surface treatment biostability
Validate zero biological degradation on target wood species
Recycled water cooling system inhibitor packs
Corrosion protection for ferrous and non-ferrous metals
Evaluate performance in high-cycles cooling water with referenced starting formulation
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